2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1218090-79-9
VCID: VC3182773
InChI: InChI=1S/C14H11ClFNO2/c15-10-6-2-4-8-12(10)17-13(14(18)19)9-5-1-3-7-11(9)16/h1-8,13,17H,(H,18,19)
SMILES: C1=CC=C(C(=C1)C(C(=O)O)NC2=CC=CC=C2Cl)F
Molecular Formula: C14H11ClFNO2
Molecular Weight: 279.69 g/mol

2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid

CAS No.: 1218090-79-9

Cat. No.: VC3182773

Molecular Formula: C14H11ClFNO2

Molecular Weight: 279.69 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid - 1218090-79-9

Specification

CAS No. 1218090-79-9
Molecular Formula C14H11ClFNO2
Molecular Weight 279.69 g/mol
IUPAC Name 2-(2-chloroanilino)-2-(2-fluorophenyl)acetic acid
Standard InChI InChI=1S/C14H11ClFNO2/c15-10-6-2-4-8-12(10)17-13(14(18)19)9-5-1-3-7-11(9)16/h1-8,13,17H,(H,18,19)
Standard InChI Key MZPVUMFEEMAPRR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(C(=O)O)NC2=CC=CC=C2Cl)F
Canonical SMILES C1=CC=C(C(=C1)C(C(=O)O)NC2=CC=CC=C2Cl)F

Introduction

Synthesis Methods and Procedures

Reaction Mechanisms and Catalysts

The synthesis of 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid involves several mechanistic considerations depending on the synthetic route chosen. For a reductive amination approach, the mechanism would typically involve the initial formation of an imine (Schiff base) between the carbonyl group of a 2-(2-fluorophenyl)-2-oxoacetic acid derivative and the amino group of 2-chloroaniline. This condensation reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine intermediate. The subsequent reduction step, often using hydride reducing agents, converts the imine to the corresponding amine, resulting in the formation of the C-N bond in the target compound.

For nucleophilic substitution approaches using alpha-halo derivatives of 2-(2-fluorophenyl)acetic acid, the mechanism would involve an SN2-type displacement of the halogen by the nucleophilic nitrogen of 2-chloroaniline. This reaction type is influenced by steric factors and the nucleophilicity of the amine, which may be modulated by the electron-withdrawing chlorine substituent on the aniline ring. The reaction conditions, including solvent choice, temperature, and the possible use of bases to enhance the nucleophilicity of the amine, would need careful optimization to achieve good yields and selectivity.

Catalysts play important roles in many organic synthesis routes and could be employed in the synthesis of 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid. For related compounds, the use of transition metal catalysts has been reported. For instance, in the synthesis of amino(2-fluorophenyl)acetic acid derivatives, osmium(VIII) oxide has been employed as a catalyst in the initial oxidation step . This suggests that transition metal catalysis could be relevant for certain transformations in routes to 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid as well.

For stereoselective synthesis of this compound, chiral catalysts could be particularly important. Various chiral metal complexes, organocatalysts, or enzyme-catalyzed approaches might be explored to achieve high stereoselectivity. The development of such stereoselective methods would be valuable for applications where specific stereoisomers are required, such as in pharmaceutical research where stereochemistry can significantly impact biological activity and safety profiles.

The electronic and steric effects of the fluorine and chlorine substituents would influence the reactivity in these syntheses. Fluorine, being strongly electronegative, would affect the electron distribution in the 2-fluorophenyl ring, potentially influencing the reactivity at the alpha position of the acetic acid moiety. Similarly, the chlorine substituent on the aniline would affect its nucleophilicity and could influence the regioselectivity of certain reactions. These effects would need to be considered in designing and optimizing synthetic routes to this compound.

Biological and Pharmaceutical Applications

Structure-Activity Relationships

Structure-activity relationships (SAR) for 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid can be inferred from general principles of medicinal chemistry and the known properties of related structural classes. The compound contains several key structural features that could influence its biological activity: the carboxylic acid group, the amino linkage, and the two differently halogenated aromatic rings.

The carboxylic acid moiety typically serves as a hydrogen bond donor and acceptor, potentially interacting with positively charged amino acid residues in protein binding sites. This group also confers acidity to the molecule, which affects its ionization state at physiological pH and consequently its pharmacokinetic behavior. Modifications to this group, such as esterification or amide formation, would likely alter both the physicochemical properties and the biological activity profile of the compound.

The amino linkage between the acetic acid moiety and the 2-chlorophenyl group provides additional hydrogen bonding capabilities and introduces a stereogenic center at the alpha carbon. The spatial arrangement of the substituents around this chiral center could be critical for specific interactions with biological targets, potentially leading to stereoselective biological activities. The nitrogen atom of this amino group could also be involved in receptor binding through hydrogen bonding or ionic interactions with acidic residues.

The presence of halogen substituents at specific positions on the aromatic rings contributes to the compound's lipophilicity and may influence its binding to hydrophobic pockets in target proteins. The fluorine atom at the 2-position of one phenyl ring and the chlorine atom at the 2-position of the other phenyl ring create a unique electronic and steric environment that could be important for selective target interactions. The size difference between fluorine and chlorine might also contribute to differential binding profiles.

Comparative studies with structural analogs would be valuable for establishing more detailed structure-activity relationships. For instance, comparing the activity of 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid with variants having different halogen substitution patterns or different aromatic substituents could help identify the optimal structural features for specific biological activities. Similarly, comparing different stereoisomers of the compound would provide insights into the importance of stereochemistry for biological activity.

Understanding the structure-activity relationships of 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid would be important for any potential optimization efforts aimed at enhancing specific activities or improving pharmacokinetic properties for pharmaceutical applications. This knowledge could guide the design of analogs with potentially improved potency, selectivity, or drug-like properties.

Comparative Analysis with Related Compounds

Structural Analogs

2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid belongs to a broader class of phenylacetic acid derivatives with amino substitutions at the alpha position. Several structural analogs are mentioned in the search results, each with variations in substitution patterns that could provide insights into structure-property and structure-activity relationships. Comparing these analogs with the target compound can highlight the influence of specific structural features on physical, chemical, and potentially biological properties.

One closely related compound is 2-(2-fluorophenyl)acetic acid (CAS: 451-82-1), which lacks the 2-chlorophenylamino substituent at the alpha position . This simpler structure shares the 2-fluorophenyl and acetic acid moieties but lacks the additional aromatic ring and amino linkage present in 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid. The physical properties of 2-(2-fluorophenyl)acetic acid include a melting point of 60-62°C, a boiling point of 259.6±15.0°C at 760 mmHg, and a density of 1.3±0.1 g/cm³ . These values provide reference points for estimating the properties of the more complex 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid, which would likely have higher melting and boiling points due to its increased molecular weight and additional intermolecular forces.

Another related compound is (±)-amino(2-fluorophenyl)acetic acid (CAS: 84145-28-8), which has an unsubstituted amino group at the alpha position instead of the 2-chlorophenylamino group . This compound represents an intermediate level of structural complexity between 2-(2-fluorophenyl)acetic acid and 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid. The presence of the basic primary amino group in this compound, compared to the secondary amino group in 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid, would likely result in different acid-base properties, solubility profiles, and potentially different biological interactions.

2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid (CAS: 1270320-57-4) represents another structural variation, with both chlorine and fluorine substituents on a single phenyl ring rather than on separate rings as in 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid . This compound has a molecular weight of 203.60 g/mol and contains a primary amino group at the alpha position . The different arrangement of halogens and the primary versus secondary amino group would result in distinct physicochemical properties and potentially different biological activity profiles.

Additionally, 2-Amino-2-(4-fluorophenyl)acetic acid (CAS: 7292-73-1) provides an example of a compound with the fluorine substituent at the 4-position rather than the 2-position of the phenyl ring . This para substitution, compared to the ortho substitution in 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid, would affect the electronic distribution in the aromatic ring and could influence properties such as acidity, lipophilicity, and molecular conformation.

These structural analogs, along with others mentioned in the search results, form a series of compounds with systematic variations in substitution patterns. Comparing the properties across this series could provide valuable insights into the structure-property relationships of this class of compounds and help predict or rationalize the behavior of 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator